molecular formula C16H15F2NO B8346979 N-(2,4-Difluorobenzyl)-4-ethylbenzamide

N-(2,4-Difluorobenzyl)-4-ethylbenzamide

Cat. No.: B8346979
M. Wt: 275.29 g/mol
InChI Key: ZFDULHQVEVKBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Difluorobenzyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2,4-difluorobenzylamine moiety. Its molecular formula is C₁₆H₁₅F₂NO, with a molecular weight of 275.30 g/mol.

Properties

Molecular Formula

C16H15F2NO

Molecular Weight

275.29 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-ethylbenzamide

InChI

InChI=1S/C16H15F2NO/c1-2-11-3-5-12(6-4-11)16(20)19-10-13-7-8-14(17)9-15(13)18/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

ZFDULHQVEVKBNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
N-(2,4-Difluorobenzyl)-4-ethylbenzamide 4-ethyl, 2,4-difluorobenzyl C₁₆H₁₅F₂NO 275.30 High lipophilicity; potential bioactivity
4-ethyl-N-(2-fluorophenyl)benzamide 4-ethyl, 2-fluorophenyl C₁₅H₁₄FNO 243.28 Reduced fluorine content; lower molecular weight
4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide 2-cyclopropyl-2-oxoethoxy, 2,4-difluorobenzyl C₁₉H₁₇F₂NO₃ 345.34 Extended side chain; potential for enhanced binding
N-(2,4-difluorobenzyl)-4-ethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide 4-ethyl, pyrimidinyl-thiazole core C₁₈H₁₅F₂N₅OS 403.41 Heterocyclic core; likely antimicrobial activity
Key Observations:
  • Lipophilicity : The ethyl group at the para position increases lipophilicity relative to methoxy- or nitro-substituted benzamides (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide ).
  • Heterocyclic Modifications : Incorporation of pyrimidinyl-thiazole (as in ) introduces hydrogen-bonding sites, which may enhance biological activity compared to simple benzamides.
Target Compound:

Acid Chloride Formation : Reacting 4-ethylbenzoic acid with thionyl chloride to generate the corresponding acid chloride.

Amide Coupling : Condensing the acid chloride with 2,4-difluorobenzylamine in the presence of coupling agents like EDC/HOBT .

Challenges and Limitations

  • Data Gaps : Direct biological or crystallographic data for this compound are absent in the evidence, requiring extrapolation from analogs.
  • Synthetic Complexity : Heterocyclic variants (e.g., ) demand advanced coupling strategies, increasing production costs compared to simpler benzamides.

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